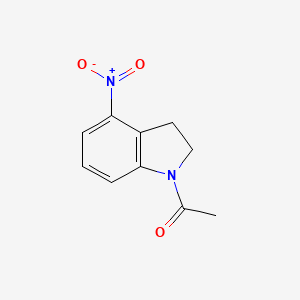![molecular formula C18H14FN3OS B2933771 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681268-71-3](/img/structure/B2933771.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thieno[3,4-c]pyrazole group, and a benzamide group . These groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The fluorophenyl and benzamide groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of fluorine, a highly electronegative atom, could make the compound somewhat polar .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Derivatives
The compound has been studied as part of research into the synthesis of heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized by coupling reactions, leading to the creation of various derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This research illustrates the compound's role in the development of novel heterocyclic molecules, which are crucial in medicinal chemistry for the creation of new therapeutic agents (Mohareb et al., 2004).
Antiproliferative Activities
Another area of application is in the evaluation of antiproliferative activities against cancer cell lines. Pyrazole-sulfonamide derivatives, for example, have been synthesized and tested for their in vitro antiproliferative activities, demonstrating cell-selective effects against rat brain tumor cells and broad-spectrum antitumor activity. This indicates the compound's potential utility in cancer research and the development of new anticancer drugs (Mert et al., 2014).
Anti-Influenza Virus Activity
Research into the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against the avian influenza virus, suggesting potential applications in antiviral drug development. This research highlights the compound's relevance in addressing global health challenges such as influenza outbreaks (Hebishy et al., 2020).
Potential Antipsychotic Agents
The compound has also been explored for its potential antipsychotic properties. Studies have shown that certain derivatives can exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating a novel mechanism of action for antipsychotic medications (Wise et al., 1987).
Synthesis of Fluorocontaining Derivatives
Furthermore, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has been investigated, demonstrating the compound's utility in creating fluorine-containing pharmacophores, which are often associated with enhanced pharmacological properties (Eleev et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such asJNK2/3 . These enzymes play a crucial role in cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
It’s suggested that similar compounds can act asselective inhibitors . They bind to their target enzymes and inhibit their activity, leading to changes in the cellular processes controlled by these enzymes.
Biochemical Pathways
Based on its potential interaction with jnk2/3, it may influence pathways related tocell proliferation, differentiation, and apoptosis .
Result of Action
Similar compounds have been shown to protect againstROS (Reactive Oxygen Species) generation and MMP (Mitochondrial Membrane Potential) depolarization , suggesting potential neuroprotective effects.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZSVADFZYBURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)

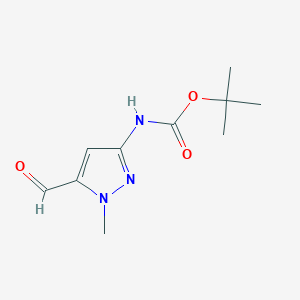
![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)
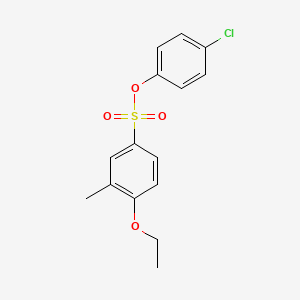
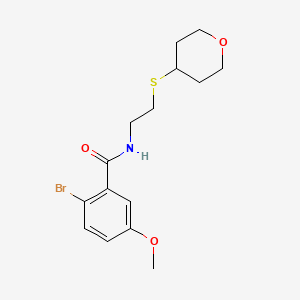

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)
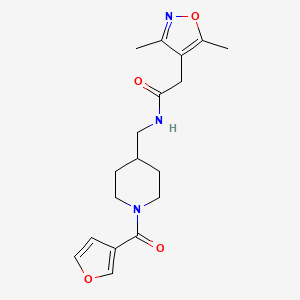
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)
